![molecular formula C7H3F2IO B1638819 2,3-Difluoro-6-iodobenzaldehyde CAS No. 887586-24-5](/img/structure/B1638819.png)
2,3-Difluoro-6-iodobenzaldehyde
Overview
Description
2,3-Difluoro-6-iodobenzaldehyde is a chemical compound with the molecular formula C7H3F2IO . It has a molecular weight of 268 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for 2,3-Difluoro-6-iodobenzaldehyde is1S/C7H3F2IO/c8-5-1-2-6(10)4(3-11)7(5)9/h1-3H
. This indicates the specific arrangement of atoms in the molecule.
Scientific Research Applications
Catalytic Applications
2,3-Difluoro-6-iodobenzaldehyde's derivatives have been investigated for their role as intermediates in catalytic reactions. For instance, the study on thermomorphic fluorous imine and thioether palladacycles showcases their precursor role in generating highly active catalysts for Heck and Suzuki reactions. These palladacycles, derived from modifications of related benzaldehydes, have demonstrated significant solubility changes with temperature and excellent catalytic precursors for the transformation of aryl halides, highlighting the potential utility of 2,3-Difluoro-6-iodobenzaldehyde in creating efficient catalyst systems (Rocaboy & Gladysz, 2003).
Synthetic Applications
The research on reactions of 2-Hydroxybenzaldehydes with various alkynes and alkenes, catalyzed by a rhodium-based system, demonstrates the flexibility and reactivity of these compounds towards forming different synthetic structures. This study, although not directly involving 2,3-Difluoro-6-iodobenzaldehyde, underscores the synthetic utility of similar benzaldehyde derivatives in organic synthesis, suggesting possible pathways for derivatives of 2,3-Difluoro-6-iodobenzaldehyde (Kokubo et al., 1999).
Material Science Applications
In material science, derivatives of benzaldehydes, including potentially 2,3-Difluoro-6-iodobenzaldehyde, have been explored for the development of novel materials. The facile synthesis of fluorinated microporous polyaminals, employing benzaldehyde derivatives, illustrates how these compounds can contribute to advancements in materials designed for specific applications like carbon dioxide adsorption. Such research highlights the broader utility of 2,3-Difluoro-6-iodobenzaldehyde in contributing to environmental sustainability and industrial applications (Li, Zhang, & Wang, 2016).
Analytical Chemistry Applications
In analytical chemistry, studies on the electrodeposition of redox-active films from dihydroxybenzaldehydes, including their isomers, have shown significant potential for electrocatalytic activities, such as NADH oxidation. This indicates a potential area of application for 2,3-Difluoro-6-iodobenzaldehyde in developing biosensors and analytical tools that require high sensitivity and specificity toward certain biochemical reactions (Pariente et al., 1996).
properties
IUPAC Name |
2,3-difluoro-6-iodobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2IO/c8-5-1-2-6(10)4(3-11)7(5)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPURHZYVCAVPQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)F)C=O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601303718 | |
Record name | 2,3-Difluoro-6-iodobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601303718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Difluoro-6-iodobenzaldehyde | |
CAS RN |
887586-24-5 | |
Record name | 2,3-Difluoro-6-iodobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=887586-24-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Difluoro-6-iodobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601303718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.